molecular formula C11H8N2O2S B2510037 2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile CAS No. 592540-22-2

2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile

Cat. No. B2510037
CAS RN: 592540-22-2
M. Wt: 232.26
InChI Key: VVCUDOJCIRPPJG-UHFFFAOYSA-N
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Description

The compound “2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile” is a derivative of thiazolidinone . Thiazolidinones are a class of compounds that have a five-membered ring structure containing nitrogen and sulfur atoms . They are known for their wide range of biological activities and are used in the preparation of various pharmaceuticals .


Chemical Reactions Analysis

Thiazolidinone derivatives are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . They can undergo various chemical reactions depending on the functional groups attached to the thiazolidinone ring .

Scientific Research Applications

Anticancer Activity

The thiazolidin-4-one derivatives, including our compound of interest, have shown significant anticancer potential. Researchers have explored their effects on various cancer cell lines, including glioma cells, leukemia, and other solid tumors. These derivatives often act as multi-target enzyme inhibitors, making them promising candidates for further investigation .

Antimicrobial Properties

In addition to anticancer effects, some thiazolidin-4-one derivatives exhibit antimicrobial activity. For instance, compound 11 demonstrated good activity against Escherichia coli (E. coli), while compounds 5 and 10 showed promise against Salmonella typhi (S. typhi) .

Antioxidant Potential

Thiazolidin-4-one derivatives have also been evaluated for their antioxidant properties. Although specific studies on our compound are limited, it’s worth exploring its potential in scavenging free radicals and protecting against oxidative stress .

Peptide Synthesis Applications

The synthesis of N-hetaryl (aryl)alkyl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides involves the use of commercial reagents like N,N’-carbonyldiimidazole (CDI) and N,N-dimethylformamide (DMF). These compounds may find applications in peptide synthesis .

Enzyme Inhibition Studies

Researchers have investigated the inhibition of various enzymes by thiazolidin-4-one derivatives. Our compound could potentially target specific enzymes involved in disease pathways, making it relevant for enzyme inhibition studies .

Drug Design and Medicinal Chemistry

Understanding the structural activity relationship (SAR) of thiazolidin-4-one derivatives is crucial for drug design. Medicinal chemists explore modifications to enhance efficacy, selectivity, and safety profiles. Our compound’s SAR could contribute to designing novel agents .

Future Directions

Thiazolidinone derivatives are a promising class of compounds for the development of new pharmaceuticals due to their wide range of biological activities. Future research could focus on synthesizing new thiazolidinone derivatives, including “2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile”, and testing their biological activities. Additionally, more detailed studies on the mechanisms of action of these compounds could lead to a better understanding of their therapeutic potential .

properties

IUPAC Name

2-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S/c12-5-8-3-1-2-4-9(8)6-13-10(14)7-16-11(13)15/h1-4H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCUDOJCIRPPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile

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